An In-depth Technical Guide to the Chemical Properties and Applications of 5,6-Diamino-4-thiouracil-¹³C₂
An In-depth Technical Guide to the Chemical Properties and Applications of 5,6-Diamino-4-thiouracil-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5,6-Diamino-4-thiouracil-¹³C₂. While specific experimental data for the isotopically labeled compound is limited, this guide consolidates information from its unlabeled analogs, 5,6-diaminouracil (B14702) and 4-thiouracil (B160184), to offer a thorough resource for researchers. The document covers the compound's chemical and physical properties, provides a detailed experimental protocol for its primary application in RNA metabolic labeling, and includes schematic diagrams of the relevant metabolic pathway and experimental workflow. Safety information based on the parent compounds is also provided.
Chemical Properties
| Property | 5,6-Diamino-4-thiouracil-¹³C₂ | 5,6-Diaminouracil | 4-Thiouracil |
| CAS Number | 1346601-57-7[1] | 3240-72-0 | 591-28-6 |
| Molecular Formula | C₂¹³C₂H₆N₄OS[1] | C₄H₆N₄O₂ | C₄H₄N₂OS |
| Molecular Weight | 160.17 g/mol [1] | 142.12 g/mol | 128.15 g/mol |
| Melting Point | Not available | >300 °C | 295 °C (decomposes)[2] |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Sparingly soluble in water | Soluble in 1 M NaOH (50 mg/mL). Sparingly soluble in aqueous buffers. Soluble in ethanol (B145695) (~2 mg/mL), DMSO (~10 mg/mL), and DMF (~12 mg/mL). |
| Appearance | Not available | Crystalline powder | Yellow powder |
| UV/Vis (λmax) | Not available | Not available | 246, 326 nm |
Synthesis
A detailed experimental protocol for the synthesis of 5,6-Diamino-4-thiouracil-¹³C₂ is not publicly available. However, the synthesis would likely proceed through the preparation of ¹³C-labeled 5,6-diaminouracil as a key intermediate. The following is a well-established procedure for the synthesis of unlabeled 5,6-diaminouracil hydrochloride, which could be adapted using ¹³C-labeled starting materials.
Synthesis of 5,6-Diaminouracil Hydrochloride[3]
This synthesis is a multi-step process starting from ethyl cyanoacetate (B8463686) and urea.
Step 1: Synthesis of 6-Aminouracil
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In a 3-liter, three-necked flask equipped with a stirrer and reflux condenser, prepare sodium ethoxide by dissolving 39.4 g of sodium in 750 ml of absolute ethanol.
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To the sodium ethoxide solution, add 91.5 ml of ethyl cyanoacetate and 51.5 g of urea.
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Heat the mixture under reflux with vigorous stirring for 4 hours. The mixture will solidify.
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After 4 hours, add 1 liter of hot (80°C) water to dissolve the solid.
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Neutralize the solution to litmus (B1172312) with glacial acetic acid, then add an additional 75 ml of glacial acetic acid.
Step 2: Nitrosation of 6-Aminouracil
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To the solution from Step 1, cautiously add a solution of 64.8 g of sodium nitrite (B80452) in 70 ml of water.
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Cool the mixture in an ice bath to precipitate the 5-nitroso-6-aminouracil.
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Filter the red precipitate and wash with water.
Step 3: Reduction of 5-Nitroso-6-aminouracil to 5,6-Diaminouracil
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Transfer the moist 5-nitroso-6-aminouracil back to the 3-liter flask and add 430 ml of warm water (50°C).
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Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite until the red color disappears completely.
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Add an additional 30 g of sodium hydrosulfite and continue heating for 15 minutes.
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Cool the mixture and filter the resulting diaminouracil bisulfite precipitate. Wash with water.
Step 4: Conversion to 5,6-Diaminouracil Hydrochloride
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Transfer the diaminouracil bisulfite to a 1-liter flask and add concentrated hydrochloric acid (100-200 ml) until the mixture can be stirred.
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Heat the slurry on a steam bath with stirring for 1 hour in a fume hood.
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Filter the tan precipitate of 5,6-diaminouracil hydrochloride, wash with acetone, and dry under vacuum.
To synthesize 5,6-Diamino-4-thiouracil-¹³C₂, one would need to start with ¹³C-labeled precursors and subsequently introduce the thiol group at the 4-position, a common transformation in pyrimidine (B1678525) chemistry.
Applications in Research: Metabolic Labeling of RNA
The primary application of thiolated uracil (B121893) analogs, and by extension their isotopically labeled versions, is in the metabolic labeling of newly transcribed RNA. 5,6-Diamino-4-thiouracil-¹³C₂, once administered to cells, is metabolized and incorporated into nascent RNA transcripts. The presence of the thiol group allows for the subsequent selective biotinylation and purification of these newly synthesized RNAs. The ¹³C₂ label serves as a stable isotope tag for quantification in mass spectrometry-based analyses.
Metabolic Pathway
The metabolic activation of 4-thiouracil is a key step for its incorporation into RNA. In many organisms, including yeast and complemented mammalian cells, this is facilitated by the enzyme uracil phosphoribosyltransferase (UPRT).
Metabolic activation and incorporation of 4-thiouracil into RNA.
Experimental Protocol: Metabolic Labeling and Purification of RNA
The following protocol is adapted from established methods for 4-thiouracil labeling in yeast and can be applied with minor modifications to other cell types.
Materials:
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Yeast culture in appropriate medium
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5,6-Diamino-4-thiouracil-¹³C₂ solution (e.g., 500 mM in DMSO)
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TRIzol reagent
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Biotin-HPDP (1 mg/mL in DMF)
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Streptavidin-coated magnetic beads
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Appropriate buffers (e.g., biotinylation buffer, wash buffers)
Procedure:
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Cell Culture and Labeling:
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Grow yeast cells to the desired optical density in a uracil-deficient medium.
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Add 5,6-Diamino-4-thiouracil-¹³C₂ to the culture to a final concentration of 100 µM.
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Incubate for a defined period (e.g., 5-20 minutes) to allow for incorporation into newly synthesized RNA.
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Harvest the cells by centrifugation.
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RNA Extraction:
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Extract total RNA from the cell pellet using TRIzol reagent according to the manufacturer's instructions.
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Resuspend the purified RNA in RNase-free water.
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Biotinylation of Thiolated RNA:
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To the total RNA solution, add biotinylation buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA) and Biotin-HPDP.
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Incubate for 1.5 hours at room temperature with gentle rotation.
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Remove excess biotin (B1667282) by chloroform (B151607) extraction or another suitable purification method.
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Precipitate the RNA with isopropanol.
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Purification of Labeled RNA:
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Resuspend the biotinylated RNA in a suitable buffer.
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Add streptavidin-coated magnetic beads and incubate to allow binding of the biotinylated RNA.
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Wash the beads several times with high-salt and low-salt wash buffers to remove non-specifically bound RNA.
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Elute the purified, newly synthesized RNA from the beads.
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The purified RNA is now ready for downstream applications such as RT-qPCR, RNA sequencing, or mass spectrometry-based quantification.
Workflow for metabolic labeling and purification of RNA.
Safety Information
A specific Material Safety Data Sheet (MSDS) for 5,6-Diamino-4-thiouracil-¹³C₂ is not available. The following information is based on the MSDS for the unlabeled analog, 5,6-diaminouracil.[1] It is recommended to handle the labeled compound with similar precautions.
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Hazard Identification: Harmful if swallowed. May cause skin, eye, and respiratory irritation.
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First-Aid Measures:
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Inhalation: Move to fresh air.
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse with plenty of water for at least 15 minutes.
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Ingestion: Rinse mouth with water. Seek medical attention.
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Personal Protection:
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Wear appropriate protective clothing, including gloves and safety glasses.
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Use in a well-ventilated area or with a fume hood.
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Handling and Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
5,6-Diamino-4-thiouracil-¹³C₂ is a valuable tool for researchers studying RNA metabolism and dynamics. While direct experimental data on the labeled compound is scarce, a comprehensive understanding of its properties and applications can be derived from its constituent unlabeled analogs. This guide provides a foundational resource for the safe and effective use of this compound in a research setting, particularly for the metabolic labeling and subsequent analysis of newly synthesized RNA. Further studies are warranted to fully characterize the specific physical and chemical properties of the isotopically labeled molecule.
